Product packaging for 5-Hydroxyallysine(Cat. No.:)

5-Hydroxyallysine

Cat. No.: B1257487
M. Wt: 161.16 g/mol
InChI Key: DAAGYSXTLYIDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyallysine is a specialized biochemical compound of significant interest in extracellular matrix and connective tissue research. It is postulated to be a key intermediate in the formation of complex cross-links in collagen and elastin, the fundamental proteins that provide tensile strength and elasticity to tissues. The compound is conceptually derived from 5-hydroxylysine, an amino acid found abundantly in collagen , through an enzymatic oxidation process analogous to the formation of allysine from lysine by lysyl oxidase enzymes . In this hypothetical pathway, this compound would possess both an aldehyde group, like allysine, and a hydroxyl group on its carbon chain. This unique structure would allow it to participate in spontaneous condensation reactions, contributing to the formation of mature, insoluble cross-linked networks in collagen and elastin fibrils . These cross-links, such as pyridinoline in collagen, are critical for the mechanical stability of tissues like skin, bone, and blood vessels . Research involving this compound is therefore essential for advancing the understanding of connective tissue physiology and the molecular pathogenesis of fibrotic diseases, where aberrant cross-linking is often observed . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B1257487 5-Hydroxyallysine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-amino-5-hydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO4/c7-5(6(10)11)2-1-4(9)3-8/h3-5,9H,1-2,7H2,(H,10,11)

InChI Key

DAAGYSXTLYIDHZ-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)C(C=O)O

Canonical SMILES

C(CC(C(=O)O)N)C(C=O)O

Origin of Product

United States

Biosynthesis and Enzymatic Generation of 5 Hydroxyallysine

Precursor Substrate: 5-Hydroxylysine (B44584) (Hyl) in Collagenous Proteins

The direct precursor to 5-hydroxyallysine is 5-hydroxylysine (Hyl), a modified amino acid derived from lysine (B10760008). hmdb.camedchemexpress.comwikipedia.org This conversion is not a part of the primary protein synthesis but occurs as a post-translational modification. wikipedia.orgontosight.ai Within the endoplasmic reticulum, specific lysine residues located in the non-helical (telopeptide) and helical domains of newly synthesized procollagen (B1174764) chains are targeted by lysyl hydroxylase enzymes. hmdb.canih.gov These enzymes hydroxylate the fifth carbon of the lysine side chain, a reaction that is critical for subsequent steps in collagen maturation, including cross-linking. ontosight.airsc.org

The presence of 5-hydroxylysine is essential for the stability of intermolecular collagen cross-links. hmdb.caontosight.ai These residues serve as the specific sites for the enzymatic action of the lysyl oxidase family and also for the attachment of carbohydrate molecules (glycosylation), which further influences collagen fibril organization. hmdb.caontosight.ainih.gov The extent of lysine hydroxylation varies between different collagen types and tissues, which in turn dictates the type and stability of the cross-links formed. nih.gov

Enzymatic Catalysis by the Lysyl Oxidase (LOX) Family

The conversion of the 5-hydroxylysyl residue into this compound is catalyzed by the lysyl oxidase (LOX) family of enzymes. tandfonline.commdpi.comnih.gov This family of copper-dependent amine oxidases is fundamental for the covalent cross-linking of collagen and elastin (B1584352), which imparts tensile strength and stability to connective tissues. nih.govnih.govnih.gov The enzymatic action of LOX occurs after procollagen is secreted into the extracellular matrix and processed into tropocollagen molecules that assemble into fibrils. nih.govpreprints.org

The mammalian LOX family consists of five members: LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4). nih.govnih.govnih.gov All five isoforms are encoded by different genes but share a highly conserved C-terminal catalytic domain responsible for their enzymatic activity. nih.govnih.govaacrjournals.org This domain contains the copper-binding site and the residues that form the essential lysyl tyrosylquinone (LTQ) cofactor. nih.govaacrjournals.org The N-terminal regions are more variable, suggesting distinct regulatory functions and roles for each isoform. nih.gov

While all members can oxidize lysine and hydroxylysine residues in collagen and elastin, they exhibit certain substrate preferences. nih.govnih.govnih.gov For instance, LOXL1 shows a preference for elastin, and LOXL2 has been linked to type IV collagen. nih.gov However, detailed comparative studies on the specificities of all five isoforms towards 5-hydroxylysine in various collagen types are still an area of active research. nih.gov The expression of LOX isoforms can be tissue-specific and developmentally regulated, allowing for precise control over extracellular matrix maturation. aacrjournals.orgimrpress.com

LOX Isoform Key Characteristics & Substrate Notes References
LOX The first identified and most studied member; critical for the cross-linking of fibrillar collagens and elastin in vascular and connective tissues. nih.gov
LOXL1 Essential for elastic fiber homeostasis; noted preference for elastin substrates. nih.govuniprot.org
LOXL2 Implicated in cross-linking type IV collagen; also associated with tumor progression. nih.gov
LOXL3 Contains nuclear localization signals, suggesting intracellular functions in addition to extracellular matrix modification. mdpi.com
LOXL4 Shares structural similarities with LOXL2 and LOXL3; functions as a secretory protein involved in cross-linking. imrpress.com

R-CH(OH)-(CH₂)₃-CH₂-NH₃⁺ + O₂ + H₂O → R-CH(OH)-(CH₂)₃-CHO + NH₄⁺ + H₂O₂ nih.gov

The mechanism proceeds via a ping-pong kinetic model. preprints.org The first step involves the condensation of the primary amine of the hydroxylysine substrate with the enzyme's LTQ cofactor to form a Schiff base intermediate. nih.govrsc.org This is followed by a rate-limiting proton abstraction from the substrate, leading to the formation of a product Schiff base. rsc.org Finally, hydrolysis of this intermediate releases the aldehyde product, this compound (also known as peptidyl-δ-hydroxy-α-aminoadipic-δ-semialdehyde), and regenerates the enzyme for the next catalytic cycle. rsc.orgresearchgate.net The highly reactive aldehyde group of this compound is then able to spontaneously form covalent cross-links with other lysine or hydroxylysine residues on adjacent collagen molecules. preprints.orgnih.gov

The catalytic activity of all LOX family enzymes is dependent on two essential cofactors: a tightly bound copper ion (Cu²⁺) and a unique, covalently integrated organic quinone cofactor called lysyl tyrosylquinone (LTQ). nih.govnih.govnih.gov

Copper (Cu²⁺): Copper is indispensable for LOX function. ucdavis.edunih.gov It is incorporated into the pro-enzyme intracellularly as it passes through the Golgi complex, a process likely mediated by the copper transporter ATP7A. imrpress.commdpi.com The copper ion is coordinated by three conserved histidine residues within the catalytic domain and is crucial for the formation of the LTQ cofactor and for the subsequent reoxidation of the cofactor during the catalytic cycle. nih.govmdpi.comnih.gov Nutritional copper deficiency leads to reduced LOX activity and impaired collagen cross-linking, resulting in conditions characterized by weak connective tissues. wikipedia.org

Lysyl Tyrosylquinone (LTQ): LTQ is a novel cofactor formed post-translationally by the cross-linking of a specific lysine and a modified tyrosine residue within the enzyme's own polypeptide chain. nih.govimrpress.com This self-catalyzed reaction is dependent on the presence of the copper ion. nih.govucdavis.edu The quinone structure of LTQ is the active carbonyl group that reacts with the hydroxylysine substrate to initiate the oxidative deamination process. nih.govwikipedia.org

Intracellular and Extracellular Localization of Biosynthetic Processes

The biosynthesis of this compound is a spatially organized process that spans both intracellular and extracellular compartments.

Intracellular Events: The journey begins inside the cell, specifically within the lumen of the endoplasmic reticulum. Here, procollagen chains are synthesized, and specific lysine residues are hydroxylated by lysyl hydroxylases to form 5-hydroxylysine. nih.gov The LOX enzyme itself is also synthesized intracellularly as an inactive, glycosylated pro-enzyme (pro-LOX). nih.gov Within the trans-Golgi network, copper is incorporated into pro-LOX, a crucial step for its future activity. imrpress.commdpi.comnih.gov

Extracellular Events: Following these intracellular modifications, both procollagen and the inactive pro-LOX are secreted from the cell into the extracellular space. nih.govaacrjournals.org In the extracellular matrix, procollagen is cleaved by proteinases to form tropocollagen, which then self-assembles into collagen fibrils. nih.gov Concurrently, pro-LOX is proteolytically cleaved by bone morphogenetic protein-1 (BMP-1) to release the smaller, active 30 kDa LOX enzyme. nih.govnih.gov It is this active, extracellular LOX that catalyzes the oxidative deamination of 5-hydroxylysine residues on the surface of collagen fibrils, generating this compound and initiating the final step of collagen maturation: covalent cross-linking. nih.govpreprints.orgresearchgate.net While some LOX isoforms have been found to have intracellular or nuclear functions, the generation of this compound for the structural cross-linking of the extracellular matrix is an exclusively extracellular event. mdpi.comarvojournals.orgresearchgate.net

Role in Extracellular Matrix Protein Cross Linking and Assembly

Collagen Cross-Linking Pathways Involving 5-Hydroxyallysine

The cross-linking of collagen is a complex, meticulously controlled enzymatic process that occurs extracellularly to create the characteristic suprafibrillar architecture of collagen fibers, contributing to the mechanical properties and structural organization of tissues. researchgate.net this compound is a key player in one of the two major collagen cross-linking pathways. annualreviews.org

This compound as a Reactive Aldehyde Intermediate in Collagen Fibrillogenesis

In the biosynthesis of collagen, after procollagen (B1174764) molecules are secreted outside the cell, lysyl oxidase catalyzes the conversion of specific lysine (B10760008) and hydroxylysine residues, located primarily in the non-helical telopeptide regions, into aldehydes. encyclopedia.pubnih.govpreprints.orgbiorxiv.organnualreviews.orgarvojournals.org When a hydroxylysine residue in the telopeptide is oxidized by LOX, it forms this compound. nih.govpreprints.orgbiorxiv.organnualreviews.orgnih.govresearchgate.net This transformation is a post-translational modification crucial for initiating the cross-linking cascade. biorxiv.org The presence of hydroxylysine in collagen influences the subsequent reactions of the initial cross-links, often leading to more stable cross-links than those derived from the lysine aldehyde pathway. nih.gov

Spontaneous Condensation Reactions in Cross-Link Formation

Once formed, this compound, along with allysine (B42369), serves as a reactive intermediate. These aldehyde groups spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues located on adjacent collagen molecules within the triple-helical domain. encyclopedia.pubnih.govpreprints.orgresearchgate.netarvojournals.org These condensation reactions are the initial step in the formation of covalent cross-links, which are essential for the self-assembly of tropocollagen molecules into fibrils and fibers. nih.govpreprints.org

Formation of Immature Schiff Base Cross-Links (e.g., Dehydro-hydroxylysinonorleucine)

The spontaneous condensation reactions involving this compound lead to the formation of immature, divalent cross-links, often referred to as Schiff bases or aldimine bonds. encyclopedia.pubannualreviews.orgresearchgate.netnih.gov For instance, this compound can react with a hydroxylysine residue on an adjacent collagen molecule to form dehydro-dihydroxylysinonorleucine (deH-DHLNL). biorxiv.orgnih.gov Similarly, the reaction of this compound with a lysine residue can lead to dehydro-hydroxylysinonorleucine (deH-HLNL). encyclopedia.pubbiorxiv.orgnih.govomicsdi.org These immature cross-links are crucial for the initial stabilization of collagen fibrils. encyclopedia.pubresearchgate.net

Maturation to Stable Polyfunctional Pyridinium-Containing Cross-Links (e.g., Hydroxylysylpyridinoline, Lysylpyridinoline)

The immature divalent Schiff base cross-links undergo further spontaneous reactions to mature into stable, polyfunctional, and non-reducible cross-links. encyclopedia.pubpreprints.organnualreviews.orgresearchgate.netnih.gov A prominent class of these mature cross-links are the pyridinium-containing compounds. biorxiv.organnualreviews.orgresearchgate.netresearchgate.net

Hydroxylysylpyridinoline (HP) , also known as pyridinoline (B42742), is a major fluorescent cross-linking compound found in collagen fibers, particularly in mature bone and cartilage. nih.govwikipedia.orgmdpi.comresearchgate.net It is formed when immature cross-links, such as hydroxylysino-5-ketonorleucine (derived from deH-DHLNL), react with another hydroxyallysine to connect a third alpha-chain of collagen. biorxiv.organnualreviews.orgnih.gov HP embodies three hydroxylysine residues. annualreviews.org

Lysylpyridinoline (LP) , also known as deoxypyridinoline, is another stable trivalent cross-link. biorxiv.orgresearchgate.netnih.gov It is formed from lysino-5-ketonorleucine (derived from deH-HLNL) and another hydroxyallysine or allysine, embodying two hydroxylysines and one lysine. annualreviews.orgscience.govgenecards.org

These mature cross-links are essential for the tensile properties of collagenous tissues and accumulate with collagen maturation. arvojournals.orgnih.gov

Contribution to Elastin (B1584352) Cross-Linking Mechanisms

Lysyl oxidase is also critical for the cross-linking of elastin, the protein responsible for the elasticity of tissues like skin, lungs, and elastic arteries. preprints.orgwikipedia.orgwikipedia.org While this compound is a product of LOX activity on hydroxylysine residues, the primary aldehyde precursor for the unique cross-links in elastin, desmosine (B133005) and isodesmosine (B1214917), is allysine (derived from lysine). wikipedia.orgnih.gov Desmosine and its isomer isodesmosine are complex amino acid derivatives formed by the condensation of four lysine residues, which combine to form a pyridinium (B92312) nucleus. wikipedia.orgnih.gov This intricate cross-linking mechanism gives elastin its characteristic rubber-like properties. wikipedia.org

Differential Cross-Linking Routes and Tissue Specificity

The pathways of collagen cross-linking exhibit tissue specificity, largely determined by the hydroxylation state of lysine residues in the telopeptides, which in turn dictates whether allysine or this compound is the predominant aldehyde precursor. annualreviews.orgpnas.org

Two main routes for cross-link formation exist:

The hydroxyallysine route : This pathway predominates in connective tissues that bear significant mechanical loads, such as bone and cartilage. annualreviews.orgpnas.org In these tissues, the telopeptide lysines are extensively hydroxylated, leading to the formation of this compound. This route primarily generates hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) cross-links. annualreviews.orgpnas.org

The allysine route : This pathway is more prevalent in tissues like skin, cornea, and certain tendons. annualreviews.orgpnas.org In these tissues, the telopeptide lysines are less hydroxylated, leading to allysine as the primary aldehyde.

The activity of lysyl hydroxylase, the enzyme responsible for converting lysine to hydroxylysine, varies greatly among different tissues, suggesting a tissue-specific control mechanism for the cross-linking route. annualreviews.org This differential cross-linking contributes to the distinct mechanical properties and functions of various connective tissues throughout the body. annualreviews.org

Comparative Analysis of the this compound Route versus the Allysine Route

The cross-linking of fibrillar collagens, essential for tissue integrity, proceeds via two primary enzymatic pathways: the allysine route and the this compound route. Both pathways are initiated by the lysyl oxidase (LOX) family of enzymes, which catalyze the oxidative deamination of specific lysine and hydroxylysine residues in collagen and elastin precursors. This reaction converts the ε-amino groups of these residues into reactive aldehyde derivatives. Lysine residues are converted to allysine, while hydroxylysine residues are converted to this compound (also known as hydroxyallysine) genecards.orgresearchgate.netoapen.orgnih.govwikipedia.org.

A crucial prerequisite for the this compound route is the hydroxylation of lysine residues to hydroxylysine. This modification is performed by lysyl hydroxylases (LHs), also known as the procollagen-lysine, 2-oxoglutarate 5-dioxygenase (PLOD) family. Specifically, lysyl hydroxylase 2 (LH2) is responsible for hydroxylating lysine residues located in the telopeptide regions of collagen, a necessary step for the subsequent formation of this compound-derived cross-links labsolu.canih.govnih.gov.

Following the initial aldehyde formation, the pathways diverge in their subsequent condensation reactions and the types of stable cross-links formed:

Allysine Route: In this pathway, allysine residues react to form reducible cross-links. Examples include aldol (B89426) condensation products and intermolecular cross-links such as dehydro-histidinohydroxymerodesmosine (deH-HHMD) and histidinohydroxylysinonorleucine (HHL) nih.gov. The aldol cross-link is primarily involved in intramolecular covalent bonds, particularly between amino-terminal telopeptides wikidata.org.

This compound Route: The this compound residues undergo intermolecular condensation reactions. These reactions lead to the formation of intermediate divalent cross-links, such as dehydro-hydroxylysinonorleucine (deH-DHLNL) and dehydro-dihydroxylysinonorleucine (deH-DDHLNL). These reducible intermediates then mature into stable, non-reducible trivalent cross-links, predominantly hydroxylysylpyridinoline (HP), also known as pyridinoline, and lysylpyridinoline (LP) nih.govwikidata.orguni.luscience.govmdpi.comuni-freiburg.de. The formation of hydroxylysyl-pyridinoline, for instance, involves three hydroxylysine residues uni.lu.

The this compound route is particularly significant because it results in the formation of pyridinoline cross-links, which are generally characterized by their enhanced stability and increased resistance to enzymatic degradation compared to those formed via the allysine route nih.govnih.gov.

Table 1: Comparative Overview of Allysine and this compound Cross-Linking Routes

FeatureAllysine RouteThis compound Route
Precursor Amino Acid LysineHydroxylysine
Initial Aldehyde AllysineThis compound
Key Enzyme for Hydroxylation Not applicable (lysine is not hydroxylated)Lysyl Hydroxylase 2 (LH2) for telopeptide hydroxylation labsolu.canih.gov
Intermediate Cross-Links Dehydro-histidinohydroxymerodesmosine (deH-HHMD), Histidinohydroxylysinonorleucine (HHL) nih.govDehydro-hydroxylysinonorleucine (deH-DHLNL), Dehydro-dihydroxylysinonorleucine (deH-DDHLNL) nih.gov
Mature Cross-Links Less stable, often reducible intermediates mdpi.comHydroxylysylpyridinoline (HP), Lysylpyridinoline (LP) nih.govwikidata.orguni.luscience.govmdpi.comuni-freiburg.de
Stability/Degradation Less stable, more susceptible to degradation labsolu.canih.govnih.govHighly stable, resistant to enzymatic degradation nih.govnih.gov

Tissue-Specific Prevalence and Functional Significance of Cross-Link Types

The prevalence of cross-link types derived from either the allysine or this compound pathways is highly tissue-specific, reflecting the distinct functional demands and mechanical properties of different connective tissues.

Predominance of this compound Route: Cross-links derived from the this compound pathway, primarily pyridinolines, are abundant in tissues that experience significant mechanical loads and require high tensile strength and stiffness. These include:

Bone: Collagen type I in bone is predominantly stabilized by cross-links from the this compound route, such as hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) wikidata.orgmdpi.com.

Cartilage: Type II collagen in cartilage, particularly hyaline cartilage, is almost exclusively cross-linked by hydroxylysine aldehydes, leading to a predominance of hydroxylysylpyridinoline wikidata.orguni.lumdpi.com.

Certain Tendons: While some tendons may contain both types of cross-links, hydroxyallysine derivatives predominate in tissues like the Achilles tendon labsolu.cawikidata.org.

Predominance of Allysine Route: The allysine route predominates in tissues such as skin, cornea, and certain other tendons (e.g., rat-tail tendon) labsolu.cawikidata.org.

The functional significance of these distinct cross-linking profiles is profound. Pyridinoline cross-links, formed from this compound, significantly contribute to the robust mechanical properties of tissues. They increase the tensile strength and stiffness of collagen-rich tissues, enabling them to withstand substantial mechanical stress and strain nih.govmdpi.comuni-freiburg.de. The presence of hydroxylysine in collagen also modifies the subsequent reactions of the initial cross-links, influencing the final structure and properties of the ECM oapen.org.

In pathological conditions such as fibrosis, a notable shift can occur from the allysine route to the this compound route. This "switch" results in an increased formation of pyridinoline cross-links, which are more resistant to degradation by matrix metalloproteinases (MMPs). This increased resistance to degradation leads to the irreversible accumulation of collagen, a hallmark of fibrotic disorders labsolu.canih.govnih.gov. This suggests that collagen containing this compound-derived cross-links is inherently more difficult to degrade than its counterpart containing allysine-derived cross-links labsolu.ca. The degree of hydroxylation of specific lysine residues in both the telopeptides and the triple helix is tissue-dependent and directly influences the relative proportions of these cross-link types.

Table 2: Tissue-Specific Prevalence of Collagen Cross-Link Pathways

Tissue TypePredominant Cross-Linking PathwayPrimary Cross-Link TypesFunctional Implication
BoneThis compound Route wikidata.orgmdpi.comHydroxylysylpyridinoline (HP), Lysylpyridinoline (LP)High mechanical load-bearing, stiffness, tensile strength nih.govuni-freiburg.de
CartilageThis compound Route wikidata.orguni.lumdpi.comHydroxylysylpyridinoline (HP) uni.lumdpi.comResilience, compression resistance, load distribution mdpi.comuni-freiburg.de
Achilles TendonThis compound Route labsolu.cawikidata.orgHydroxyallysine derivatives wikidata.orgHigh tensile strength and elasticity uni-freiburg.de
SkinAllysine Route labsolu.cawikidata.orgAllysine derivatives wikidata.orgFlexibility and elasticity
CorneaAllysine RouteAllysine derivativesTransparency and structural integrity
Rat-tail TendonAllysine Route wikidata.orgAllysine cross-links wikidata.orgSpecific mechanical properties

Influence on Extracellular Matrix Supramolecular Organization and Mechanical Stability

The formation of this compound-derived cross-links is fundamental to the supramolecular organization and mechanical stability of the extracellular matrix. These cross-links are crucial for converting soluble collagen monomers into highly organized, stable, and mechanically robust collagen fibrils and fibers.

Pyridinoline cross-links, which are the mature products of the this compound pathway, provide maximum stability and strength to collagen fibrils uni-freiburg.de. This stabilization is achieved through the formation of covalent bonds between adjacent collagen molecules, effectively "locking" them into a highly ordered and resistant network. This cross-linking directly translates into enhanced mechanical properties of the tissues:

Increased Tensile Strength and Stiffness: The presence of this compound-derived cross-links significantly increases the tensile strength and stiffness of collagen-rich tissues, allowing them to withstand considerable mechanical stress and strain without rupture uni-freiburg.de. This is particularly evident in tissues like bone and cartilage, where these cross-links are abundant nih.govmdpi.com.

Enhanced Thermal Stability: Cross-linking also improves the thermal stability of collagen, making it more resistant to denaturation and degradation at elevated temperatures uni-freiburg.de.

Resistance to Enzymatic Degradation: As discussed, this compound-derived cross-links render collagen more resistant to enzymatic degradation by various proteases, including matrix metalloproteinases. This resistance is critical for maintaining the long-term structural integrity and function of tissues nih.govuni-freiburg.de. The increased stability due to these cross-links contributes to the irreversible accumulation of collagen in fibrotic conditions labsolu.canih.govnih.gov.

Beyond bulk mechanical properties, these cross-links play a critical role in the precise supramolecular organization of the ECM. In bone, for instance, proper mineralization is intricately linked to the correct alignment of collagen molecules. This alignment is directly influenced by the patterns of collagen cross-links, as the nucleation of calcium apatite crystals begins in the gap regions adjacent to the cross-link sites. Consequently, alterations in cross-link patterns can lead to aberrant mineralization and compromised bone quality.

Conversely, reduced activity of lysyl oxidase, the enzyme responsible for initiating the formation of this compound, leads to a decreased degree of cross-linking. This, in turn, negatively impacts the biomechanical properties of the ECM, reducing its strength and increasing its susceptibility to degradation by proteinases nih.gov. Therefore, the this compound cross-linking route is a critical determinant of tissue biomechanics, influencing everything from elasticity and stiffness to long-term durability and resistance to pathological remodeling.

Enzymatic Regulation of 5 Hydroxyallysine Formation and Subsequent Cross Linking

Regulation of Lysyl Hydroxylase (LH/PLOD) Activity and Gene Expression

Lysyl hydroxylases (LH), also known as procollagen-lysine 5-dioxygenases (PLOD), are α-ketoglutarate-dependent dioxygenases that catalyze the hydroxylation of lysine (B10760008) to hydroxylysine. This post-translational modification occurs in the lumen of the rough endoplasmic reticulum and is crucial for collagen biosynthesis. iusspavia.itwikipedia.orgucl.ac.uk LH enzymes require cofactors such as Fe²⁺, 2-oxoglutarate, ascorbate (B8700270) (vitamin C), and molecular oxygen for their catalytic activity. iusspavia.itwikipedia.orgucl.ac.uk

The human genome encodes three distinct lysyl hydroxylase isoforms: LH1, LH2, and LH3, corresponding to the genes PLOD1, PLOD2, and PLOD3, respectively. iusspavia.itwikipedia.orgnih.govoulu.fi These isoforms exhibit distinct preferences for hydroxylation sites within collagen molecules:

LH1 (PLOD1) : Primarily hydroxylates lysyl residues located within the triple helical domain of procollagen (B1174764). wikipedia.orgresearchgate.net Mutations in the PLOD1 gene are associated with kyphoscoliotic Ehlers-Danlos syndrome (kEDS), highlighting its critical role in collagen stability. wikipedia.orgphysiology.orgbiologists.com

LH2 (PLOD2) : Functions predominantly in the hydroxylation of lysyl residues found in the telopeptidyl domains of collagen. wikipedia.orgresearchgate.net LH2 exists in two alternatively spliced forms, LH2a and LH2b, with LH2b differing from LH2a by incorporating a small exon 13A. wikipedia.orgnih.gov Mutations in PLOD2 are linked to Bruck syndrome. wikipedia.org

LH3 (PLOD3) : Is a multifunctional enzyme, possessing not only lysyl hydroxylase activity but also galactosyltransferase (GT) and glucosyltransferase (GGT) activities. iusspavia.itucl.ac.ukoulu.firesearchgate.netbiologists.com This allows LH3 to catalyze the three consecutive reactions required for the formation of unique hydroxylysine-linked carbohydrate structures (galactosylhydroxylysine and glucosylgalactosylhydroxylysine) in collagens and other proteins with collagenous domains. iusspavia.itbiologists.com LH3 primarily associates with minor collagen types, such as type IV and V. researchgate.net While there is no strict sequence specificity for LH isoforms, a clear preference for certain sequences to be bound and hydroxylated by specific isoforms has been observed. nih.govbiologists.com

Table 1: Lysyl Hydroxylase Isoforms and Their Primary Roles

IsoformGenePrimary Hydroxylation SiteAdditional ActivitiesAssociated Conditions (if applicable)
LH1PLOD1Helical domain of procollagen wikipedia.orgresearchgate.netNoneEhlers-Danlos syndrome type VI wikipedia.orgphysiology.orgbiologists.com
LH2a/bPLOD2Telopeptidyl domains of collagen wikipedia.orgresearchgate.netNoneBruck syndrome wikipedia.org
LH3PLOD3Helical domain of procollagen (minor types) researchgate.netGalactosyltransferase, Glucosyltransferase iusspavia.itucl.ac.ukoulu.firesearchgate.netbiologists.comEssential for normal development, basement membrane integrity oulu.fi

The expression and activity of lysyl hydroxylases are subject to various regulatory mechanisms. During normal lung development in mice, lysyl hydroxylase gene expression (PLOD1, PLOD2, and PLOD3) is progressively downregulated. However, exposure to hyperoxia (e.g., 85% O₂) can reverse this trend, leading to increased mRNA levels of PLOD1 and PLOD3. physiology.org

Transforming growth factor-β (TGF-β) is a significant regulator, increasing PLOD2 mRNA levels and activating its promoter in lung epithelial cells and fibroblasts. In vivo studies have identified TGF-β as a regulator of aberrant PLOD2 expression in experimental bronchopulmonary dysplasia (BPD). physiology.org The PLOD genes are also regulated by Wnt/β-catenin and TGFβ1/Smad3 pathways. fortunejournals.com

Post-translational regulation includes the requirement for cofactors like ascorbate. Administration of ascorbate to human skin fibroblasts has been shown to increase both the mRNA and enzyme activity of LH, particularly in cells with deficient LH activity, such as those from patients with Ehlers-Danlos syndrome type VI. Hydralazine can also upregulate LH activity and mRNA, either alone or in combination with ascorbate. nih.gov

MicroRNAs (miRNAs) play a role in regulating PLOD gene expression. For instance, miR-34c inhibits PLOD1 expression at both mRNA and protein levels in osteosarcoma. Other miRNAs, including miR-124, miR-26, and miR-663a, are also involved in regulating lysyl hydroxylases. mdpi.comfortunejournals.com

Regulation of Lysyl Oxidase (LOX) Activity and Gene Expression

Lysyl oxidases (LOX) are copper-dependent amine oxidases that catalyze the oxidative deamination of ε-amino groups of lysine and hydroxylysine residues in collagen and elastin (B1584352). This reaction forms reactive aldehydes, such as allysine (B42369) and 5-hydroxyallysine, which are crucial for the subsequent formation of covalent cross-links that stabilize the extracellular matrix. atlasgeneticsoncology.orgwikipedia.orgresearchgate.netmdpi.commdpi.commdpi.com The LOX family in mammals consists of five members: lysyl oxidase (LOX) and four lysyl oxidase-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4). researchgate.netmdpi.com The catalytic domain of these enzymes is highly conserved and contains a unique lysine tyrosylquinone (LTQ) cofactor and a copper-binding site. researchgate.netmdpi.commdpi.com LOX is synthesized as an inactive proenzyme and is proteolytically cleaved by enzymes like bone morphogenetic protein-1 (BMP-1) to yield the mature, active enzyme. mdpi.comoup.com

The expression and activity of LOX enzymes are influenced by a complex array of factors:

Transcriptional Regulation : The LOX promoter contains various regulatory elements, including metal-response, hypoxia-response, and antioxidant-response elements, along with positive and negative regulatory segments. atlasgeneticsoncology.org

Cytokines and Growth Factors :

Transforming Growth Factor-β (TGF-β): Significantly upregulates LOX mRNA, protein levels, and activity in various cell types, including fibroblasts, osteoblasts, epithelial, and aortic smooth muscle cells. oup.comnih.govnih.govmdpi.com This effect is often mediated via SMAD3, PI-3 kinase, and MAPK signaling pathways. mdpi.com

Follicle-Stimulating Hormone (FSH): Can inhibit LOX mRNA and enzyme activity, with its action mimicked by 8-bromo-cAMP, suggesting a cAMP-mediated pathway. oup.comnih.gov

Androgen (e.g., Dihydrotestosterone): Can enhance LOX mRNA and enzyme activity, and potentiate the inhibitory effect of FSH. nih.gov

Other Cytokines: Tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and fibroblast growth factor-2 (FGF-2) are also involved in regulating LOX expression. mdpi.com

Hypoxia : Low oxygen levels are a ubiquitous stimulus for increased LOX expression and ECM remodeling in various tissues and organs. Hypoxia-inducible factor-1alpha (HIF-1alpha) stimulates LOX mRNA transcription. atlasgeneticsoncology.orgspandidos-publications.com

Mechanical Forces and Integrins : Cell-ECM interactions, mediated by integrins (e.g., integrin α2β1 with collagen type I), influence LOX expression. Low-level mechanical stretching can enhance LOX gene expression and activity, promoting ECM stabilization. mdpi.comnih.gov

Metabolic Factors : High glucose levels can directly increase LOX expression and enzymatic activation, leading to excessive cross-linking and disruption of collagen fibril formation, as seen in metabolic diseases. spandidos-publications.com

MicroRNAs (miRNAs) : A range of miRNAs regulate LOX expression, including miR-27, miR-29a/b, miR-30a/b, and miR-142. For example, TGF-β1 upregulates LOX expression while downregulating miR-29a. mdpi.comfortunejournals.combioscientifica.com

Table 2: Key Factors Regulating Lysyl Oxidase Activity and Expression

Regulatory FactorType of RegulationEffect on LOXMechanism/Context
TGF-βTranscriptional, Protein Level, Activity nih.govmdpi.comUpregulationVia SMAD3, PI-3 kinase, MAPK signaling in fibroblasts, osteoblasts, epithelial, and aortic smooth muscle cells nih.govmdpi.com
FSHTranscriptional, Activity oup.comnih.govDownregulationcAMP-mediated pathway in granulosa cells oup.comnih.gov
AndrogenTranscriptional, Activity nih.govUpregulationIn rat granulosa cells; potentiates FSH effect nih.gov
HypoxiaTranscriptional atlasgeneticsoncology.orgspandidos-publications.comUpregulationVia HIF-1alpha, leading to ECM remodeling atlasgeneticsoncology.orgspandidos-publications.com
Integrins/Mechanical ForceGene Expression, Activity nih.govUpregulationLow-level stretching enhances LOX in human periodontal ligament cells nih.gov
High GlucoseGene Expression, Activity spandidos-publications.comUpregulationLeads to excessive cross-linking in metabolic diseases spandidos-publications.com
miR-27Post-transcriptional mdpi.comfortunejournals.comDownregulationRepresses adipogenic lineage differentiation mdpi.com
miR-29a/bPost-transcriptional mdpi.comfortunejournals.combioscientifica.comDownregulationDownregulated by TGF-β1, leading to LOX upregulation bioscientifica.com
miR-30a/bPost-transcriptional mdpi.comfortunejournals.comDownregulationInvolved in aortic dissection fortunejournals.com

Lysyl oxidase activity can be modulated by various compounds, which are often utilized in research to understand LOX's functions or as potential therapeutic agents:

β-Aminopropionitrile (BAPN) : A widely used, irreversible, and covalent inhibitor of lysyl oxidase. atlasgeneticsoncology.orgnih.govantibody.commdpi.comacs.org BAPN binds to the active site of LOX and has been shown to inhibit LOXL2 activity in a dose-dependent and competitive manner with respect to substrates like 1,5-diaminopentane (DAP) and spermine. nih.govantibody.com Despite its utility in biological studies, its lack of amenable sites for chemical modification has limited its development into a clinically optimal drug. acs.org

Antibody Inhibitors : Specific antibodies can act as allosteric inhibitors. For example, AB0023 is an antibody inhibitor of LOXL2 enzymatic function that binds to a region remote from the catalytic domain, inhibiting LOXL2 in a non-competitive manner. This allows inhibition regardless of substrate concentration and offers advantages for drug development in contexts like oncology and fibrosis. nih.govantibody.com

Small Molecule Inhibitors : Research has led to the discovery and refinement of small molecule inhibitors targeting LOX family enzymes.

CCT365623 : An orally bioavailable LOX inhibitor with good anti-LOX potency, selectivity, and anti-metastatic efficacy, developed from an aminomethylenethiophene (AMT) scaffold. acs.org

PAT-1251 (Lenumlostat) : An orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2). It inhibits LOXL2's catalytic activity by interacting with its active site, forming a pseudo-irreversible inhibitory complex. PAT-1251 is under investigation for its potential antifibrotic activity, particularly in myelofibrosis. nih.gov

Other classes of small-molecular-weight inhibitors, such as those based on haloallylamine structures, have also been described. mdpi.com

These inhibitors are crucial tools for deciphering the roles of LOX enzymes in various physiological and pathological processes, including fibrosis, tumorigenesis, and metastasis. nih.govantibody.commdpi.comersnet.org

Pathobiological Implications of 5 Hydroxyallysine in Extracellular Matrix Remodeling

Role in Fibrotic Processes and Disease Pathogenesis

Fibrosis is characterized by the excessive and often irreversible accumulation of collagen in the ECM, a process significantly influenced by altered collagen synthesis and degradation dupuytrens.orgcapes.gov.brdupuytrens.org. 5-Hydroxyallysine-derived cross-links play a central role in this pathological remodeling.

Accumulation of this compound-Derived Cross-Links in Fibrotic Tissues

A hallmark of fibrotic lesions in humans is the increased accumulation of collagen containing elevated levels of hydroxyallysine-derived cross-links, particularly pyridinolines dupuytrens.orgcapes.gov.brdupuytrens.orgresearchgate.netresearchgate.net. This phenomenon has been observed across various fibrotic conditions affecting organs such as the skin (e.g., hypertrophic scars, keloid, systemic sclerosis), lung (e.g., idiopathic pulmonary fibrosis, infant/adult respiratory distress syndrome), liver (e.g., cirrhosis), kidney (e.g., glomerulosclerosis), and palmar fascia (e.g., Dupuytren's disease) dupuytrens.orgresearchgate.net. The presence of these cross-links is considered an important criterion in assessing the irreversibility of fibrosis capes.gov.brresearchgate.net.

Relationship to Altered Collagen Degradation and Resistance to Proteolysis in Fibrosis

The increased levels of hydroxyallysine-derived cross-links in fibrotic tissues are strongly associated with the irreversible accumulation of collagen dupuytrens.org. Collagen containing these cross-links is significantly more resistant to proteolytic degradation by enzymes such as matrix metalloproteinase 1 (MMP1) compared to collagen with lower levels of hydroxyallysine-derived cross-links or those cross-linked via the allysine (B42369) route dupuytrens.orgcapes.gov.brresearchgate.net. This enhanced resistance to degradation contributes significantly to the unwanted accumulation of collagen, shifting the balance between collagen synthesis and degradation towards accumulation and contributing to tissue stiffness dupuytrens.orgresearchgate.netnih.gov.

Molecular Mechanisms of Enzymatic Dysregulation in Fibrosis (e.g., LH2b Overexpression)

The increased formation of hydroxyallysine-derived cross-links in fibrotic conditions is largely attributed to the overhydroxylation of lysine (B10760008) residues within the collagen telopeptides dupuytrens.orgdupuytrens.orgresearchgate.net. This overhydroxylation is primarily catalyzed by lysyl hydroxylase 2b (LH2b), an isoform of lysyl hydroxylase encoded by the PLOD2 gene researchgate.netpnas.orglsuhsc.edutandfonline.com. Studies have consistently shown an increased expression of LH2b mRNA in various fibrotic cells and tissues, including fibroblasts from hypertrophic scars, keloids, Dupuytren's patients, and activated hepatic stellate cells dupuytrens.orgdupuytrens.orgresearchgate.net.

Unlike LH1 and LH3, LH2b specifically hydroxylates lysine residues in the telopeptide regions of collagen, which are crucial for the formation of pyridinoline (B42742) cross-links pnas.orgtandfonline.compnas.orgatsjournals.org. The overexpression of LH2b leads to an increase in pyridinoline cross-links, enhancing the tensile strength and resistance of collagen fibrils to degradation researchgate.netlsuhsc.edu. This enzymatic dysregulation is often influenced by pro-fibrotic cytokines and growth factors, such as transforming growth factor-beta (TGF-β), which can upregulate both collagen synthesis and LH2b expression, further promoting overhydroxylation of collagen telopeptides lsuhsc.edunih.govnih.gov. The dimerization of LH2, essential for its activity, is also influenced by proteins like FKBP65, providing a mechanistic link to collagen cross-linking anomalies observed in fibrosis pnas.orgtandfonline.compnas.org.

Significance in Bone and Cartilage Connective Tissue Homeostasis

This compound-derived cross-links, particularly pyridinolines, are especially abundant and crucial for the normal tensile strength of collagen in connective tissues that bear significant mechanical loads, such as bone and cartilage annualreviews.orgmdpi.comtandfonline.com. In these tissues, the hydroxyallysine cross-linking pathway predominates annualreviews.orgnih.govmdpi.com. The hydroxylation of lysine residues, a key step in collagen maturation, determines the chemical nature of intermolecular cross-links and is vital for proper collagen formation and function archivesofmedicalscience.comarchivesofmedicalscience.com. Defects in this process, such as those caused by mutations in PLOD2 (encoding LH2b), can lead to severe musculoskeletal disorders like Bruck syndrome type 2 and an autosomal recessive form of osteogenesis imperfecta, characterized by decreased pyridinoline levels in bone ontosight.aipnas.orgtandfonline.com. The absence of LH2b activity significantly impacts musculoskeletal tissues, highlighting its importance in maintaining bone and cartilage homeostasis tandfonline.com.

Emerging Role as a Research Biomarker in Metabolic Profiling Studies (e.g., Keloid Severity)

Metabolomic profiling studies are increasingly identifying 5-hydroxylysine (B44584) as a potential research biomarker. Recent research has revealed that 5-hydroxylysine, alongside 1-methylnicotinamide, may serve as a metabolic indicator of keloid severity nih.govnih.gov. Keloid is a fibroproliferative skin disease with an unknown pathogenesis, and metabolomics offers a new avenue for identifying biomarkers related to metabolites and their underlying metabolic mechanisms nih.govnih.gov.

In a study utilizing metabolomics and transcriptomics to analyze keloid tissues, 5-hydroxylysine was identified as one of the significantly different metabolites when compared to normal tissue nih.gov. Specifically, the study proposed a high-risk early warning index for 5-hydroxylysine in relation to keloid severity, with a range of 4 × 108-6.3×108 (p = 0.0008) nih.govnih.gov. This suggests that elevated levels of 5-hydroxylysine could correlate with the severity of keloid formation, underscoring its emerging utility in metabolic profiling for assessing disease progression and potentially guiding future research into therapeutic interventions nih.govnih.gov.

Advanced Analytical Methodologies for Research on 5 Hydroxyallysine and Its Derivatives

Chromatographic Techniques for Isolation and Characterization

Chromatographic methods are fundamental to the separation and purification of 5-hydroxyallysine and its cross-linked products from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful techniques employed in this field.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of collagen cross-links derived from this compound. It is frequently used to separate and quantify the mature, fluorescent cross-links pyridinoline (B42742) (PYD) and deoxypyridinoline (DPD), which are formed from the condensation of hydroxylysine and this compound residues. Automated HPLC assays have been developed for the precise measurement of PYD and DPD in biological fluids like urine, serving as valuable biomarkers for bone resorption and the diagnosis of metabolic bone diseases. scispace.com

A sensitive HPLC method has also been developed to quantify allysine (B42369), the precursor to this compound, in tissues. nih.gov This method involves reacting allysine with sodium 2-naphthol-7-sulfonate to create a fluorescent derivative, which can then be separated and detected with high sensitivity. nih.gov Such methods are crucial for studying the extent of collagen oxidation in diseases characterized by fibrosis and metastasis. nih.gov While classic approaches to identify this compound involved peptide hydrolysis followed by HPLC separation for comparison with synthetic standards, modern techniques often couple HPLC with mass spectrometry for more definitive identification. nih.gov

Table 1: HPLC Method Parameters for Allysine Quantification

Parameter Value
Column C8 analytical Discovery® column (25 mm × 4 mm, 5 μm particle size)
Flow Rate 1 mL/min
Oven Temperature 25 °C
Injection Volume 20 μL
Fluorescence Detection λex = 254 nm and λem = 310 nm for AL-NP derivative

This interactive table summarizes the HPLC parameters used for the quantification of a fluorescent derivative of allysine. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster separation times and increased resolution. mdpi.com This is achieved by using columns with smaller particle sizes (<2 μm) and instrumentation capable of handling higher pressures. mdpi.com The enhanced sensitivity and efficiency of UPLC make it a valuable tool for the analysis of complex biological mixtures, including those containing this compound and its derivatives. mdpi.com

In the context of collagen cross-link analysis, UPLC systems are increasingly replacing standard HPLC methods in the pharmaceutical industry due to their improved performance. mdpi.com The ability to achieve higher resolution allows for better separation of closely related cross-link compounds and their isomers, which is critical for accurate characterization. mdpi.com Researchers often adapt and transfer analytical conditions from established HPLC methods to UPLC to take advantage of these benefits without the need for complete re-validation. mdpi.com

Mass Spectrometry-Based Elucidation and Quantification

Mass spectrometry (MS) has become an indispensable tool for the detailed structural elucidation and precise quantification of this compound and its various post-translational modifications.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the identification and quantification of this compound-derived cross-links. nih.gov This technique allows for the separation of complex peptide mixtures followed by their fragmentation and analysis, enabling the precise identification of modified peptides and the localization of cross-links. nih.govnih.gov

LC-MS/MS has been instrumental in re-evaluating the structures of mature collagen cross-links, demonstrating that some previously accepted structures may be artifacts of the analytical methods used. nih.gov For instance, recent studies using LC-MS/MS have shown that telopeptide aldol (B89426) dimerization is a primary mechanism for stable cross-link formation in the lysine (B10760008) aldehyde pathway. nih.gov Furthermore, LC-MS/MS methods have been developed for the sensitive and selective analysis of large, complex molecules, which can be adapted for the study of cross-linked peptides. mdpi.com Untargeted LC-MS/MS analyses followed by database searching are used to detect and identify peptides derived from collagen, including those containing this compound. cam.ac.uk

Mass spectrometry is a key technology for characterizing post-translational modifications (PTMs) due to its ability to detect the precise mass shifts these modifications impart on peptides. sigmaaldrich.com The hydroxylation of a lysine residue to form this compound results in a characteristic mass increase of 16 Da, which can be readily detected by high-resolution mass spectrometers. nih.gov

MS-based proteomics has emerged as an essential platform for the discovery and characterization of a wide range of PTMs. nih.govnih.govescholarship.org In the analysis of collagen, MS/MS experiments can localize this +16 Da modification to specific lysine residues within a peptide sequence. nih.gov This approach has been used to confirm the presence of hydroxylysine in recombinant monoclonal antibodies at specific consensus sequences. nih.gov The ability to identify and quantify thousands of PTM sites in a single experiment has greatly expanded our understanding of the complexity of biological processes regulated by these modifications. escholarship.org

Table 2: Common Post-Translational Modifications and their Mass Shifts

Modification Mass Shift (Da)
Hydroxylation +15.9949
Phosphorylation +79.9663
Acetylation +42.0106
Methylation +14.0157
Ubiquitination +114.0429 (GlyGly)

This interactive table displays the precise mass shifts associated with common post-translational modifications detectable by mass spectrometry.

Spectroscopic Methods for Cross-Link Detection (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a highly sensitive, non-invasive technique that can be used to detect and study the fluorescent cross-links derived from this compound in collagen. ump.edu.pl The mature, trivalent cross-links, pyridinoline and deoxypyridinoline, are naturally fluorescent, which allows for their detection and quantification in tissues and biological fluids. ump.edu.pl

The fluorescence properties of these cross-links, including their excitation and emission maxima, can provide information about the local environment and conformational changes within the collagen matrix. ump.edu.plnih.gov For example, changes in the fluorescence of labeled collagen during fibril formation can indicate conformational shifts in the telopeptide regions where cross-linking occurs. nih.gov In addition to detecting natural fluorescence, fluorescent labels such as pyrenesulfonylhydrazine can be used to specifically tag aldehyde groups involved in cross-linking, providing a sensitive probe for their proximity and the dynamics of the surrounding protein structure. nih.gov

Table 3: Fluorescent Properties of Select Collagen Cross-Links

Cross-Link Excitation Maximum (nm) Emission Maximum (nm)
Pyridinoline (acidic) 295 395
Pyridinoline (neutral) 325 395
Deoxypyridinoline 295 395
Pentosidine (AGE) 335 385

This interactive table summarizes the characteristic excitation and emission wavelengths for some naturally fluorescent collagen cross-links. ump.edu.pl

Immunological Techniques for Protein and Cross-Link Detection (e.g., Western Blotting, Oxyblot)

Immunological techniques are pivotal in the detection and quantification of proteins and their post-translational modifications, including those involving this compound. These methods leverage the high specificity of antibody-antigen interactions to identify target molecules within complex biological samples.

Western Blotting

Western blotting is a widely used analytical technique to detect specific proteins in a sample. While antibodies that directly and specifically recognize this compound are not commercially available, Western blotting is instrumental in studying the consequences of its formation, particularly in the context of collagen cross-linking.

The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein or a particular modification. In the study of this compound, researchers typically use antibodies that recognize the collagen proteins themselves or the enzymes involved in the cross-linking pathway, such as lysyl oxidase. By analyzing changes in the molecular weight of collagen chains, researchers can infer the extent of cross-linking. nih.govresearchgate.net For instance, the formation of dimers and higher-order oligomers of collagen alpha-chains, detectable as higher molecular weight bands on a Western blot, indicates an increase in intermolecular cross-linking, a process initiated by the formation of this compound. nih.gov

Furthermore, Western blotting can be employed to investigate the formation of advanced glycation end products (AGEs), some of which may derive from the reactive aldehyde group of this compound. nih.govnih.gov Specific antibodies against different types of AGEs, such as carboxymethyl-lysine (CML), can be used to probe blots and assess the level of protein glycation. nih.gov

Oxyblot

The Oxyblot technique is a specialized form of Western blotting designed to detect protein carbonyl groups, which are hallmarks of oxidative stress. sigmaaldrich.comresearchgate.netmerckmillipore.com Since this compound contains an aldehyde group, which is a type of carbonyl group, the Oxyblot method can be used as an indirect measure of the presence of this and other oxidatively modified proteins.

The Oxyblot procedure involves derivatizing the protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), which introduces a DNP moiety onto the protein. researchgate.netresearchgate.net This DNP tag can then be detected by a specific anti-DNP antibody using standard Western blotting procedures. An increase in the signal on an Oxyblot indicates a higher level of protein carbonylation, which may be attributed in part to the formation of this compound and other reactive aldehydes. sigmaaldrich.comresearchgate.netmerckmillipore.com

Below is an interactive table summarizing the application of these techniques in the context of this compound research:

TechniqueTargetInformation GainedRelevance to this compound
Western Blotting Collagen proteins, Lysyl oxidaseChanges in protein molecular weight, indicating cross-linking. Levels of key enzymes.Indirectly assesses the extent of collagen cross-linking initiated by this compound.
Western Blotting Advanced Glycation End products (AGEs)Levels of specific AGEs.Investigates the downstream consequences of the reactive aldehyde group of this compound.
Oxyblot Protein carbonyl groupsGeneral levels of protein oxidation.Indirectly detects the presence of the aldehyde group in this compound as a marker of oxidative damage.

Isotopic Labeling and Tracing Methodologies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By introducing atoms with a higher atomic mass (stable isotopes) into a precursor molecule, researchers can follow its conversion into various products. In the context of this compound, isotopic labeling is primarily used to study its biosynthesis from its amino acid precursor, lysine.

The most commonly used stable isotopes for this purpose are carbon-13 (¹³C) and nitrogen-15 (¹⁵N). thermofisher.comf1000research.com Cells or organisms are supplied with lysine that has been chemically synthesized to contain these heavy isotopes (e.g., L-Lysine-¹³C₆,¹⁵N₂). As the labeled lysine is metabolized, the heavy isotopes are incorporated into downstream products, including this compound.

The general workflow for an isotopic tracing study of this compound biosynthesis involves:

Label Administration: Introducing the isotopically labeled lysine to the biological system (cell culture, tissue explant, or whole organism).

Sample Collection: Harvesting samples at various time points to track the progression of the label.

Analysis: Using analytical techniques, primarily mass spectrometry, to detect and quantify the labeled compounds. nih.govnih.govresearchgate.net

Mass spectrometry is particularly well-suited for these studies as it separates molecules based on their mass-to-charge ratio. The incorporation of stable isotopes results in a predictable mass shift in the molecule, allowing for the differentiation between the original (unlabeled) and the newly synthesized (labeled) compounds. thermofisher.com By measuring the abundance of the labeled and unlabeled forms of this compound and its derivatives over time, researchers can determine the rate of its synthesis and turnover.

Detailed research findings from isotopic tracing studies have provided insights into the dynamics of collagen synthesis and cross-linking. For example, by using labeled lysine, it has been possible to demonstrate the conversion of lysine to hydroxylysine, a precursor to this compound, in various tissues. nih.gov

The following interactive table outlines key aspects of isotopic labeling in this compound research:

IsotopePrecursor MoleculeAnalytical MethodKey Research Findings
Carbon-13 (¹³C) L-LysineMass SpectrometryTracing the carbon backbone of lysine through its conversion to this compound and into collagen cross-links.
Nitrogen-15 (¹⁵N) L-LysineMass SpectrometryFollowing the nitrogen atoms of lysine to understand the dynamics of amino group transfer during its metabolism.

These advanced analytical methodologies provide crucial information on the formation and function of this compound and its derivatives, contributing to a deeper understanding of collagen biology and the pathology of related diseases.

Future Research Directions and Academic Translational Perspectives

Elucidating Novel Enzymatic Pathways and Regulatory Networks Governing 5-Hydroxyallysine Formation

The formation of this compound is initiated by the hydroxylation of lysine (B10760008) residues to 5-hydroxylysine (B44584), primarily catalyzed by lysyl hydroxylase (LH) enzymes, also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase (PLOD) family members massbank.eunih.govnih.govmetabolomicsworkbench.orgwikidata.orguni.lu. Subsequently, lysyl oxidase (LOX) enzymes catalyze the oxidative deamination of 5-hydroxylysine to yield this compound massbank.eunih.govwikidata.org. This two-step enzymatic process is fundamental to collagen and elastin (B1584352) cross-linking.

Future research should focus on identifying novel isoforms of lysyl hydroxylases or lysyl oxidases that may contribute to this compound formation in specific tissues or under particular physiological conditions. Understanding the precise substrate specificities and catalytic mechanisms of these enzymes, beyond the well-known Xaa-Lys-Gly consensus sequence recognized by lysyl hydroxylase, remains an area for exploration. Furthermore, the regulatory networks governing the expression and activity of these enzymes warrant deeper investigation. For instance, ascorbate (B8700270) (vitamin C) and iron serve as essential co-factors for lysyl hydroxylases, highlighting the importance of nutritional factors in this process massbank.eunih.govmetabolomicsworkbench.orgwikidata.org. Studies have shown that cell culture iron availability, process duration, and clonal variability in Chinese Hamster Ovary (CHO) cells can influence the levels of 5-hydroxylysine formation, suggesting complex regulatory mechanisms that could extend to this compound. Delving into post-translational modifications of these enzymes, their subcellular localization, and interactions with other proteins could reveal new layers of regulation.

Investigating Tissue-Specific and Cell-Type Specific Roles of this compound in Diverse Microenvironments

The presence and abundance of 5-hydroxylysine, and by extension this compound, vary significantly depending on the tissue type and developmental stage uni.lu. The degree of hydroxylation of lysine residues is known to be tissue-specific nih.gov. For example, studies in lysyl hydroxylase 1 (Plod1) knockout mice have demonstrated tissue-specific decreases in hydroxylysine content, ranging from 22% in the skin to 75% and 86% in the femur and lung, respectively, compared to wild-type mice. This suggests that the subsequent formation of this compound and its derived cross-links will also exhibit tissue-specific patterns.

Future research should aim to comprehensively map the distribution of this compound and its derived cross-links across various tissues and organs, including healthy and diseased states. This would involve employing advanced imaging techniques and quantitative mass spectrometry to pinpoint its precise localization within the extracellular matrix and identify specific cell types that are major contributors to its formation or modification. Understanding how different microenvironments, such as those found in fibrotic tissues or tumors, influence the production and function of this compound is critical. For instance, increased levels of hydroxylysine aldehyde-derived cross-links have been observed in fibrosis and tumor stroma, promoting tumor cell survival, resistance, and invasion. Defining tissue-specific variance in collagen cross-linking, driven by molecules like this compound, could lead to the development of novel biomarkers for pathological connective tissues massbank.eu.

Development of Molecular Probes and Research Tools Targeting this compound Formation or Cross-Linking Pathways

The study of this compound has been challenged by its chemical inertness and the difficulty in differentiating it from structural isomers in complex biological samples. The development of highly specific and sensitive molecular probes is crucial for advancing research in this area. These probes could enable the visualization, enrichment, and quantification of this compound and its derived cross-links in situ and in vivo.

Future efforts should focus on designing and synthesizing novel chemical probes that can selectively react with the aldehyde group of this compound, allowing for its isolation and characterization. This could include affinity-based probes for pull-down assays or fluorescent probes for imaging. Furthermore, the development of inhibitors that specifically target the enzymes involved in this compound formation (lysyl hydroxylases) or its subsequent cross-linking reactions (lysyl oxidases) would be invaluable research tools. For example, copper chelating agents like D-penicillamine and tetrathiomolybdate (B108656) have shown promise in inhibiting LOX activity and reducing collagen oxidation and cross-linking, potentially reversing fibrosis. Such tools would allow researchers to manipulate this compound levels and investigate its functional consequences in various biological systems, paving the way for potential therapeutic interventions.

Integration of this compound Analysis with Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics) in Extracellular Matrix Research

The complexity of the extracellular matrix and the multifaceted roles of its components necessitate a systems biology approach. Integrating the analysis of this compound with various omics technologies, such as proteomics, metabolomics, and transcriptomics, offers a comprehensive view of its involvement in ECM biology and pathology.

Proteomics: Advanced mass spectrometry-based proteomics can be utilized to identify and quantify proteins that undergo this compound modification and to characterize the specific sites of modification. This can provide insights into the specific protein targets of this compound-mediated cross-linking and how these modifications affect protein structure, function, and interactions within the ECM. A constitutional isomer-selective chemical proteomic strategy has already been developed for system-wide profiling of protein lysine 5-hydroxylation, which could be adapted for this compound.

Metabolomics: Metabolomic profiling can identify and quantify this compound and its precursors (like 5-hydroxylysine) and derivatives (cross-links) within biological samples. This can reveal metabolic pathways associated with altered this compound levels in disease states. For instance, 5-hydroxylysine has been identified as a metabolic indicator of keloid severity, with its levels linked to extracellular matrix organization.

Transcriptomics: Transcriptomic analysis can provide information on the gene expression patterns of enzymes involved in this compound formation (e.g., PLOD and LOX genes) and the regulatory elements that control their expression. This can help understand how genetic and transcriptional changes contribute to alterations in this compound levels and ECM remodeling in conditions like fibrosis.

By integrating these omics datasets, researchers can construct comprehensive molecular networks that elucidate the interplay between gene expression, protein modification, and metabolic changes related to this compound in the context of ECM remodeling, disease progression, and therapeutic responses.

Understanding the Role of this compound in Recombinant Protein Modifications and Control Strategies

The discovery of 5-hydroxylysine as an unexpected post-translational modification (PTM) in therapeutic monoclonal antibodies (mAbs) produced in Chinese Hamster Ovary (CHO) cells has brought attention to its relevance in biopharmaceutical manufacturing nih.gov. Since 5-hydroxylysine is a precursor to this compound, understanding the factors influencing its formation in recombinant proteins is crucial.

Future research needs to thoroughly characterize the impact of this compound modifications on the physicochemical properties, stability, efficacy, and potential immunogenicity of recombinant proteins. The presence of 5-hydroxylysine can alter hydrophobicity and charge, and serve as a site for further modifications like glycosylation, potentially impacting the therapeutic protein's function and patient safety nih.gov.

Developing robust control strategies to mitigate or eliminate unintended this compound modifications in recombinant protein production is a significant translational objective. This includes:

Cell Line Engineering: Utilizing advanced genetic engineering techniques, such as CRISPR/Cas9 gene knockout, to deplete the activity of endogenous host-derived enzymes (e.g., PLOD isozymes in CHO cells) responsible for 5-hydroxylysine formation, thereby preventing the subsequent formation of this compound nih.gov.

Process Optimization: Investigating the influence of cell culture conditions, including media composition (e.g., iron availability), process duration, and bioreactor parameters, on the extent of this compound modification.

Analytical Characterization: Developing highly sensitive and specific analytical methods for routine detection and quantification of this compound in recombinant protein batches to ensure product quality and consistency.

Addressing these aspects will not only enhance the quality and safety of biotherapeutic proteins but also provide deeper insights into the fundamental mechanisms of post-translational modifications in diverse expression systems.

Q & A

Q. What are the key physicochemical properties of 5-Hydroxyallysine critical for experimental design?

Answer: this compound (C₆H₁₄N₂O₃) has a molar mass of 162.19 g/mol, a predicted density of 1.268 g/cm³, and a pKa of 2.13 at 25°C . Its stereochemistry includes two defined stereocenters, with the hydroxyl group in the (5R) configuration, which impacts its reactivity in enzymatic reactions . These properties inform solvent selection (e.g., polar solvents for solubility) and buffer conditions (pH-dependent ionization). For structural characterization, use techniques like NMR to resolve stereoisomers and X-ray crystallography for absolute configuration determination .

Q. How can researchers validate the purity and identity of synthetic this compound?

Answer: Validate purity via HPLC with UV detection (λ = 210–220 nm for amine groups) and compare retention times to commercial standards. Confirm identity using tandem mass spectrometry (MS/MS) to detect the molecular ion [M+H]⁺ at m/z 163.1 and characteristic fragmentation patterns (e.g., loss of H₂O at m/z 145.1) . For stereochemical confirmation, employ chiral chromatography or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar analytes. Isotope-labeled internal standards (e.g., this compound-d₄) improve quantification accuracy. For tissue samples, enzymatic hydrolysis (e.g., collagenase treatment) precedes extraction to release bound residues .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its role in collagen crosslinking?

Answer: The (5R) configuration is critical for lysyl hydroxylase activity, enabling the formation of stable hydroxylysyl glycosides in collagen . Advanced studies require recombinant enzyme assays (e.g., lysyl hydroxylase isoforms) and molecular dynamics simulations to map hydroxylation kinetics. Contrast findings with (5S) analogs to assess stereospecificity in crosslink stability .

Q. What computational strategies predict this compound’s interaction with collagen-modifying enzymes?

Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations model the hydroxylation mechanism at the enzyme active site. Use software like Gaussian for QM optimization of reaction intermediates and CHARMM for enzyme-substrate dynamics. Validate predictions with mutagenesis studies (e.g., alanine scanning of lysyl hydroxylase) .

Q. How can contradictory data on this compound’s metabolic stability be resolved?

Answer: Discrepancies in half-life measurements (e.g., in serum vs. cellular lysates) may arise from protease interference. Design experiments with protease inhibitors (e.g., PMSF) and parallel reaction monitoring (PRM) MS to track degradation products. Compare results across cell lines (e.g., fibroblast vs. epithelial) to identify tissue-specific metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.